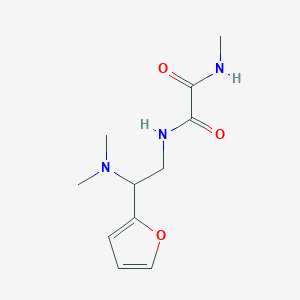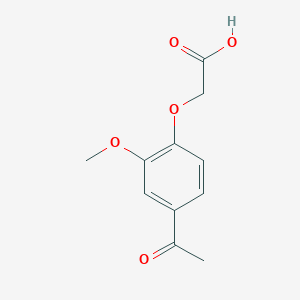![molecular formula C22H21NO6S B2469296 (2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 946293-71-6](/img/structure/B2469296.png)
(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21NO6S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality (2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Applications
Research into bio-based benzoxazine monomers has demonstrated significant advancements in the development of fully bio-based polybenzoxazines with desirable properties such as enhanced thermal stability and improved cross-linking density. These findings highlight the potential of such compounds in creating eco-friendly polymeric materials with superior performance for industrial applications (Wang et al., 2012).
Biological and Ecological Impacts
Benzoxazinoids, compounds structurally similar to the one , have been explored for their biological activities, including their roles as natural herbicides, antifungal, and antimicrobial agents. These compounds, derived from plants such as corn, wheat, and rye, have been studied for their ecological roles and potential applications in sustainable agriculture and pest management (Macias et al., 2006).
Anticorrosion Properties
A study on a fully bio-based polybenzoxazine copolymer resin has uncovered its synergistic anticorrosion properties, which could be leveraged in developing protective coatings for metals. The research demonstrates the resin's effectiveness in significantly reducing corrosion, presenting a promising approach for enhancing the longevity and durability of metal structures (Zhang et al., 2019).
Pharmaceutical Applications
The exploration of benzoxazinone derivatives in pharmaceutical research has revealed their potential as antimicrobial agents. Studies on novel compounds within this chemical family have shown promising results against various microorganisms, suggesting their utility in developing new antimicrobial drugs (Habib et al., 2013).
Advanced Materials
Research into the thermal decomposition of Ce(III)-benzoxazine dimer complexes has facilitated the novel recovery of nano-structured ceria (CeO2), showcasing a unique method of synthesizing nanomaterials with potential applications in catalysis, electronics, and environmental remediation (Veranitisagul et al., 2011).
properties
IUPAC Name |
(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(4-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-27-16-4-2-14(3-5-16)10-20-21(24)17-6-7-19-18(22(17)29-20)11-23(13-28-19)15-8-9-30(25,26)12-15/h2-7,10,15H,8-9,11-13H2,1H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWFYOKEQGEBOU-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)



![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)


![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)
